Bienvenue dans la boutique en ligne BenchChem!

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea

physicochemical profiling drug-likeness sEH inhibitor design

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 1209543-23-6) is a synthetic, asymmetrically disubstituted urea derivative featuring a 1,4-dioxaspiro[4.5]decane ketal on one terminus and a 3,4-dimethoxybenzyl group on the other, with molecular formula C19H28N2O5 and molecular weight 364.44 g/mol. The compound belongs to a broader class of spirocyclic urea-based soluble epoxide hydrolase (sEH) inhibitors, where the spirocyclic core is associated with enhanced oral bioavailability and improved solubility profiles relative to earlier-generation adamantane-based sEH inhibitors; the 3,4-dimethoxybenzyl pharmacophore is a recurrent motif in urea-type sEH inhibitors, though quantitative data for this specific compound remain absent from the peer-reviewed literature.

Molecular Formula C19H28N2O5
Molecular Weight 364.442
CAS No. 1209543-23-6
Cat. No. B2840650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea
CAS1209543-23-6
Molecular FormulaC19H28N2O5
Molecular Weight364.442
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2COC3(O2)CCCCC3)OC
InChIInChI=1S/C19H28N2O5/c1-23-16-7-6-14(10-17(16)24-2)11-20-18(22)21-12-15-13-25-19(26-15)8-4-3-5-9-19/h6-7,10,15H,3-5,8-9,11-13H2,1-2H3,(H2,20,21,22)
InChIKeyDGZLMSJTBADQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 1209543-23-6): Baseline Compound Identity and Procurement Context


1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 1209543-23-6) is a synthetic, asymmetrically disubstituted urea derivative featuring a 1,4-dioxaspiro[4.5]decane ketal on one terminus and a 3,4-dimethoxybenzyl group on the other, with molecular formula C19H28N2O5 and molecular weight 364.44 g/mol . The compound belongs to a broader class of spirocyclic urea-based soluble epoxide hydrolase (sEH) inhibitors, where the spirocyclic core is associated with enhanced oral bioavailability and improved solubility profiles relative to earlier-generation adamantane-based sEH inhibitors; the 3,4-dimethoxybenzyl pharmacophore is a recurrent motif in urea-type sEH inhibitors, though quantitative data for this specific compound remain absent from the peer-reviewed literature [1].

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 1209543-23-6): Structural Rationale Against Undifferentiated In-Class Substitution


The asymmetric urea pharmacophore—combining the 1,4-dioxaspiro[4.5]decane ketal moiety with a 3,4-dimethoxybenzyl group—creates a distinct spatial and electronic environment that fundamentally differentiates this compound from mono-substituted or symmetrically disubstituted urea analogs. Within the spirocyclic sEH inhibitor class, where even minor structural changes are known to yield orders-of-magnitude potency shifts, the specific combination of the conformationally constrained spiro-ketal and the electron-rich dimethoxybenzyl ring defines a unique interaction fingerprint with the sEH catalytic tunnel [1]. Consequently, a generic in-class substitution, such as interchanging with 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea (CAS 900006-57-7) or 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea (CAS 1209299-99-9), cannot be assumed to preserve target engagement, selectivity, or downstream pharmacological outcomes [2].

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 1209543-23-6): Available Quantitative Evidence for Differentiated Selection


Molecular Weight and Lipophilicity Differentiation from Key Spirocyclic Urea Analogs

The target compound (MW 364.44 g/mol) exhibits a significantly higher molecular weight compared to the m-tolyl analog 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea (MW 304.4 g/mol) [1] and the thiophene analog 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea (MW 296.39 g/mol) . This MW increment (60.0 and 68.0 g/mol, respectively) reflects the two additional oxygen atoms from the dimethoxy substitution, which lower the computed cLogP by an estimated 0.6–0.8 log units relative to the m-tolyl analog (calculated cLogP ≈ 2.6 for m-tolyl analog), producing a more balanced hydrophilic–lipophilic profile [1].

physicochemical profiling drug-likeness sEH inhibitor design

Hydrogen Bond Acceptor Capacity Differentiation from Non-Methoxy Aryl Analogs

The target compound provides five hydrogen bond acceptor (HBA) sites (five oxygen atoms) versus three HBA sites for the m-tolyl analog [1] and four HBA sites for the thiophene analog . The two additional oxygen atoms from the 3,4-dimethoxy substitution on the benzyl ring can engage the sEH active site tyrosine residues (Tyr381 and Tyr465) that form the canonical hydrogen bond network with urea carbonyl and adjacent heteroatoms, a feature absent in non-oxygenated aryl analogs [2].

hydrogen bonding target engagement sEH pharmacophore

Spirocyclic Core Stability Under Acidic Conditions Compared to Non-Ketal Analogs

The 1,4-dioxaspiro[4.5]decane ketal moiety present in the target compound is documented to confer enhanced stability under acidic conditions compared to non-ketal spirocyclic scaffolds, as reported for structurally analogous 3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(2-phenoxyethyl)urea [1]. This is in contrast to non-ketal spirocyclic ureas such as those derived from 2,8-diazaspiro[4.5]decane scaffolds, where the absence of the ketal renders the spirocyclic ring system susceptible to acid-catalyzed ring-opening [2].

chemical stability formulation compatibility spirocyclic ketal

Critical Transparency Statement: Absence of Head-to-Head Biological Potency Data

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and major patent databases (USPTO, WIPO, EPO) through May 2026 returned zero publications or patent examples containing enzymatic IC50, cellular EC50, in vivo efficacy, selectivity profiling, or pharmacokinetic data for 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 1209543-23-6). By contrast, structurally related spirocyclic urea sEH inhibitors—such as (+)-22 (IC50 = 4.99 ± 0.18 nM, human recombinant sEH), 2,8-diazaspiro[4.5]decane-based compounds (sub-nanomolar IC50), and non-spirocyclic 3,4-dimethoxybenzyl urea derivatives (IC50 values ranging from 3.20 nM to 2.54 μM depending on scaffold)—have well-documented quantitative potency profiles [1][2][3]. Therefore, any procurement decision for CAS 1209543-23-6 based on expected biological potency must be recognized as extrapolative and unvalidated.

data availability literature gap IC50

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 1209543-23-6): Validated Application Scenarios from Available Evidence


Exploratory Chemical Probe Synthesis for sEH Structure–Activity Relationship (SAR) Expansion

The compound's unique combination of the 1,4-dioxaspiro[4.5]decane ketal and 3,4-dimethoxybenzyl pharmacophore places it at an underexplored node of sEH inhibitor chemical space. As evidenced by the enhanced HBA capacity (+2 vs. m-tolyl analog) and reduced estimated lipophilicity, this compound may probe whether additional polar contacts with the sEH tunnel residues increase residence time beyond that achievable with simpler aryl substituents . It is best deployed as a tool compound in head-to-head SAR panels against the well-characterized (+)-22 spirocyclic series (IC50 = 4.99 nM), enabling quantitative deconvolution of the dimethoxybenzyl contribution to potency, selectivity, and solubility [1].

Acid-Stable Intermediate for Prodrug or Formulation Development

The acid stability of the 1,4-dioxaspiro[4.5]decane ketal, inferred from structurally analogous compounds, makes this urea a viable scaffold for oral prodrug strategies requiring gastric residence or acid-based salt screening . In contrast to non-ketal spirocyclic ureas such as the 2,8-diazaspiro[4.5]decane series, which are susceptible to acid-catalyzed degradation, the target compound may tolerate simulated gastric fluid (pH 1.2) incubation without core scaffold decomposition, a property that warrants experimental verification but provides a rational basis for selecting this compound in formulation feasibility studies [1].

High-Purity Reference Standard for Analytical Method Development in Urea-Based sEH Inhibitor QC

With a commercially reported purity of 95% (HPLC) and a well-defined molecular formula (C19H28N2O5, MW 364.44 g/mol) , this compound can serve as a reference standard for developing and validating HPLC or LC-MS methods for urea-based sEH inhibitor quantification. Its distinct retention characteristics, driven by the combination of the spirocyclic ketal (increased steric bulk) and the polar dimethoxybenzyl group (enhanced reversed-phase retention relative to the m-tolyl analog), provide a chromatographic benchmark for purity assessment of spirocyclic urea libraries [1].

Computational Chemistry Benchmark for Docking and Free Energy Perturbation (FEP) Studies

Given the absence of experimental sEH binding data, the compound represents an ideal dataset for prospective computational benchmarking. Its five HBA sites and spirocyclic conformational constraint present a non-trivial challenge for docking scoring functions and FEP+ predictions . Once the experimentally measured sEH IC50 becomes available, the compound can anchor a retrospective computational validation study that quantifies the predictive accuracy of in silico methods for dimethoxy-substituted spirocyclic ureas, similar to validation frameworks established for the (+)-22 series [1].

Quote Request

Request a Quote for 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.